3-Chloropropionyl chloride
Overview
Description
3-Chloropropionyl chloride is a chemical compound with the molecular formula C3H4Cl2O. It is also known as 3-chloropropionic acid chloride. This compound is a colorless to dark brown liquid that is slightly soluble in water and highly reactive. It is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Chloropropionyl chloride is an important bifunctional reagent . It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution . This makes it a versatile reagent in organic synthesis, where it can interact with a variety of targets, including carboxylic acids and amines .
Mode of Action
The compound’s mode of action is primarily through acylation and nucleophilic substitution . The acylation capability allows it to react with amines and alcohols, forming amides and esters respectively . The 2-chloro-ethyl fragment can undergo nucleophilic substitution, serving as a masked vinyl group . This enables the construction of a variety of (hetero)cyclic compounds .
Biochemical Pathways
This compound can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds . For example, it has been used in the synthesis of new isoxazolidine analogues of C-nucleotides with potential anticancer and antiviral activity . It has also been used in the Friedel–Crafts acylation of tert-butylbenzene, leading to the formation of a potent TRPV1 antagonist .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it’s involved in. For instance, in the synthesis of new isoxazolidine analogues of C-nucleotides, the resulting compounds have potential anticancer and antiviral activity . In another example, its reaction with tert-butylbenzene leads to the formation of a potent TRPV1 antagonist .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to react with water, so moisture in the environment could affect its reactivity . Additionally, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s important to handle and store this compound under appropriate conditions to ensure its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Chloropropionyl chloride are largely due to its ability to undergo acylation and nucleophilic substitution
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo acylation and nucleophilic substitution . It can bind to biomolecules and potentially inhibit or activate enzymes, leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropionyl chloride can be synthesized through several methods:
From β-propiolactone and thionyl chloride: This method involves the reaction of β-propiolactone with thionyl chloride to produce this compound.
From acrylic acid and hydrogen chloride: In this method, hydrogen chloride gas is introduced into acrylic acid to perform an addition reaction. The reaction liquid is then heated and thionyl chloride is added dropwise.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of acrylic acid with hydrogen chloride and phosgene in the presence of a catalyst such as dimethylformamide . This method is favored due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
3-Chloropropionyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloro-ethyl fragment (CH2CH2Cl).
Acylation: It is capable of acylation reactions, where it reacts with nucleophiles to form acyl derivatives.
Common Reagents and Conditions:
Thionyl chloride: Used in the synthesis of this compound from β-propiolactone.
Hydrogen chloride and phosgene: Used in the industrial production method involving acrylic acid.
Major Products Formed:
Indanone derivatives: Formed through Friedel-Crafts acylation followed by cyclization.
Pyranoisoquinoline-1,6-diones: Formed through microwave-assisted synthesis.
Scientific Research Applications
3-Chloropropionyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Chloropropionyl chloride can be compared with other similar compounds such as:
3-Bromopropionyl chloride: Similar in structure but contains a bromine atom instead of chlorine.
2-Chloropropionyl chloride: Differing in the position of the chlorine atom on the propionyl group.
4-Chlorobutyryl chloride: Contains an additional carbon in the chain compared to this compound.
Uniqueness: this compound is unique due to its bifunctional nature, allowing it to participate in both acylation and nucleophilic substitution reactions. This versatility makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
3-chloropropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNLMUAPJVRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060801 | |
Record name | Propanoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Chloropropionyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11034 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-36-5 | |
Record name | 3-Chloropropionyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropropanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloropropionyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoyl chloride, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROPROPANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24PO18998I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.